molecular formula C14H25NOS B6895791 Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone

Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6895791
M. Wt: 255.42 g/mol
InChI Key: KDKYXTZBWXRFBD-UHFFFAOYSA-N
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Description

Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cycloheptyl group, a pyrrolidine ring, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cycloheptyl group can be introduced through a series of substitution reactions, while the methanone moiety is typically added via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom in the methylsulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfur atom in the methylsulfanylmethyl group can form bonds with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.

    Cycloheptyl compounds: Other cycloheptyl-containing molecules may exhibit similar chemical properties.

Uniqueness

Cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone is unique due to the combination of its cycloheptyl group, pyrrolidine ring, and methanone moiety. This combination provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

cycloheptyl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOS/c1-17-11-12-8-9-15(10-12)14(16)13-6-4-2-3-5-7-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKYXTZBWXRFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCN(C1)C(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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